1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(dimethylamino)ethoxy]ethanol
- N,N-dimethylaminoethanol
- N,N-dimethylaminoethyl ether
Uniqueness
1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H32N2O6 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(4Z)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H32N2O6/c1-6-33-21-15-18(9-12-20(21)29)23-22(25(31)26(32)28(23)14-13-27(4)5)24(30)17-7-10-19(11-8-17)34-16(2)3/h7-12,15-16,23,29-30H,6,13-14H2,1-5H3/b24-22- |
InChI Key |
RJBSEMCMKZKJNO-GYHWCHFESA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)OC(C)C)/O)/C(=O)C(=O)N2CCN(C)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C(=O)N2CCN(C)C)O |
Origin of Product |
United States |
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